REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH2:8][C:9]2[N:10]=[N:11][NH:12][N:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15](I)[CH3:16].C(=O)([O-])[O-].[K+].[K+].Cl.BrBr.[NH2:27][C:28]([NH2:30])=[S:29].[OH-].[Na+]>CC(C)=O.O>[CH2:15]([N:12]1[N:11]=[N:10][C:9]([C:8]2[S:29][C:28]([NH2:30])=[N:27][C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:13]1)[CH3:16] |f:2.3.4,8.9|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC=1N=NNN1)=O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17.5 mmol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
35 mmol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
17.5 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred over night at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a red/orange oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in diethyl ether (100 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in ethanol (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 min.
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
after which a solid precipitated
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water
|
Type
|
FILTRATION
|
Details
|
the orange crude product was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from acetonitrile
|
Type
|
CUSTOM
|
Details
|
to give pale yellow solid
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1N=C(N=N1)C1=C(N=C(S1)N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |